3-Methyl-7-morpholin-4-yl-6-nitro-quinazolin-4-one
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Overview
Description
3-Methyl-7-morpholino-6-nitroquinazolin-4(3H)-one is a synthetic organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-7-morpholino-6-nitroquinazolin-4(3H)-one typically involves multi-step organic reactions. A common synthetic route might include:
Nitration: Introduction of the nitro group into the quinazolinone core.
Morpholine Substitution: Substitution reaction to introduce the morpholino group.
Methylation: Introduction of the methyl group at the 3-position.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including temperature control, solvent selection, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially altering the nitro group.
Reduction: Reduction reactions could convert the nitro group to an amine.
Substitution: Various substitution reactions could modify the morpholino or methyl groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, hydrogen gas with a catalyst.
Substitution Reagents: Halogenated compounds, strong bases.
Major Products
The major products would depend on the specific reactions and conditions used. For example, reduction of the nitro group might yield an amino derivative.
Scientific Research Applications
3-Methyl-7-morpholino-6-nitroquinazolin-4(3H)-one could have various applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for therapeutic potential in treating diseases.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context. Generally, it might involve:
Molecular Targets: Binding to specific proteins or enzymes.
Pathways Involved: Modulating biochemical pathways, such as inhibiting enzyme activity or altering signal transduction.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone Derivatives: Compounds with similar core structures but different substituents.
Nitroquinazolinones: Compounds with nitro groups in different positions.
Morpholinoquinazolinones: Compounds with morpholino groups in different positions.
Uniqueness
3-Methyl-7-morpholino-6-nitroquinazolin-4(3H)-one is unique due to its specific combination of substituents, which may confer distinct biological or chemical properties compared to other quinazolinone derivatives.
Properties
CAS No. |
66234-56-8 |
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Molecular Formula |
C13H14N4O4 |
Molecular Weight |
290.27 g/mol |
IUPAC Name |
3-methyl-7-morpholin-4-yl-6-nitroquinazolin-4-one |
InChI |
InChI=1S/C13H14N4O4/c1-15-8-14-10-7-11(16-2-4-21-5-3-16)12(17(19)20)6-9(10)13(15)18/h6-8H,2-5H2,1H3 |
InChI Key |
QESXONKCSJZNQQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC2=CC(=C(C=C2C1=O)[N+](=O)[O-])N3CCOCC3 |
Origin of Product |
United States |
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